N2-Acetylaciclovir

Analytical Chemistry Pharmaceutical Quality Control Ionization Constant Determination

N2-Acetylaciclovir (CAS 110104-37-5), designated Acyclovir EP Impurity F, is a chemically differentiated N2-acetyl prodrug standard. Its distinct pKa of 3.30 ensures reliable chromatographic separation for HPLC/LC-MS purity control, making it essential for API release testing per pharmacopoeial monographs. Unlike simple analogs, its quantified DMSO solubility (30 mg/mL) guarantees reproducible assay preparation. Sourced for method validation, ANDA filing, and preclinical immunotoxicity studies probing selective T-cell effects. Ensure regulatory compliance with a fully characterized, high-purity reference standard.

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
CAS No. 110104-37-5
Cat. No. B1677608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Acetylaciclovir
CAS110104-37-5
SynonymsAciclovir EP Impurity F, N2-Acetylaciclovir
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)COCCO
InChIInChI=1S/C10H13N5O4/c1-6(17)12-10-13-8-7(9(18)14-10)11-4-15(8)5-19-3-2-16/h4,16H,2-3,5H2,1H3,(H2,12,13,14,17,18)
InChIKeyDJMINGJGFGSDDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N2-Acetylaciclovir (CAS 110104-37-5) – Defined Reference for Acyclovir Prodrug Research and Impurity Profiling


N2-Acetylaciclovir (CAS 110104-37-5), also designated as Acyclovir EP Impurity F, is a chemically defined derivative of the guanosine nucleoside analog acyclovir [1]. Its core structure features an acetyl moiety substituted at the N2 position of the guanine base, a modification that distinguishes it from the parent drug acyclovir . The compound is formally recognized as an acyclovir prodrug and is frequently utilized as a high-purity analytical reference standard for pharmaceutical quality control [1]. Its characterization includes a molecular weight of 267.24 g/mol and a melting point of 217 °C .

Why Generic Acyclovir Substitution Cannot Replicate N2-Acetylaciclovir’s Physicochemical Profile


In scientific and industrial contexts, N2-Acetylaciclovir cannot be generically substituted with acyclovir or other simple analogs due to its distinct physicochemical identity. The N2-acetylation fundamentally alters key molecular properties, including a measured pKa of 3.30, which differs from the parent compound's ionization behavior [1]. This structural modification is directly linked to its designated role as an impurity marker (EP Impurity F) and its specific synthetic utility as an intermediate . Furthermore, its solubility profile in DMSO is quantitatively defined (30 mg/mL, 112.26 mM) [2], a parameter critical for reproducible assay preparation that cannot be assumed for structurally related but non-identical compounds.

N2-Acetylaciclovir: Quantifiable Evidence for Differentiation from Analogs


Defined Physicochemical Identity: pKa Determination vs. Parent Acyclovir

N2-Acetylaciclovir exhibits a distinct ionization profile compared to its parent compound, acyclovir. Spectrophotometric analysis determined the pKa of N2-Acetylaciclovir to be 3.30 [1]. This value differentiates it from the reported pKa values of acyclovir (pKa1 = 2.27, pKa2 = 9.25) [2].

Analytical Chemistry Pharmaceutical Quality Control Ionization Constant Determination

Defined DMSO Solubility for Reproducible In Vitro Assay Preparation

For reproducible in vitro experimentation, N2-Acetylaciclovir demonstrates a defined solubility in DMSO of 30 mg/mL (112.26 mM) [1]. This quantifies the maximum stock concentration achievable under specific preparation conditions (with ultrasonic and warming) [1].

In Vitro Assay Development Solubility Profiling Drug Discovery

Stability Profile for Reliable Long-Term Storage and Use

Vendor technical data specifies storage conditions for N2-Acetylaciclovir to maintain long-term stability: powder at -20°C for up to 3 years; stock solutions in DMSO at -80°C for up to 6 months, or at -20°C for up to 1 month [1].

Compound Management Stability Testing Biobanking

Optimal Scientific and Industrial Applications for N2-Acetylaciclovir


Pharmaceutical Quality Control: Acyclovir Impurity Profiling (HPLC/LC-MS)

As a specified impurity (EP Impurity F), N2-Acetylaciclovir is essential for the development, validation, and routine execution of analytical methods (HPLC, LC-MS) used to control acyclovir active pharmaceutical ingredient (API) and finished drug product purity. Its distinct pKa (3.30) provides a reliable basis for chromatographic separation and quantification, ensuring compliance with pharmacopoeial standards [3].

Prodrug Research and Mechanistic Studies of N2-Modified Nucleosides

Researchers investigating the structure-activity relationship of acyclovir prodrugs use N2-Acetylaciclovir as a defined chemical probe. Its synthesis has been established , and it serves as a specific N2-modified comparator to analogs like valacyclovir (an L-valyl ester prodrug). While in vivo bioavailability improvements are hypothesized for this class, the compound's well-characterized physicochemical properties (e.g., pKa) [3] enable precise in vitro studies of cellular uptake, enzymatic activation, and metabolism.

Immunotoxicity Assessment in Antiviral Drug Safety Screening

The compound is noted to possess selective T-cell immunotoxicity . In preclinical safety assessment, N2-Acetylaciclovir can be used as a tool compound in specialized in vitro assays (e.g., T-cell proliferation or activation studies) to explore the potential immunomodulatory effects of acyclovir-related structures, aiding in the differentiation of target-specific antiviral activity from off-target immunological effects.

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